

# Hexazinone-d6: A Technical Guide to its Certificate of Analysis

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## Compound of Interest

Compound Name: *Hexazinone-d6*

Cat. No.: *B1449090*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for **Hexazinone-d6**. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this isotopically labeled compound.

## Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Hexazinone-d6**, providing a clear basis for quality assessment and experimental planning.

Table 1: Identity and Purity

Parameter	Specification
Chemical Name	3-Cyclohexyl-6-(dimethyl-d6-amino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione
CAS Number	1219804-22-4
Molecular Formula	C <sub>12</sub> H <sub>14</sub> D <sub>6</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	258.35 g/mol
Chemical Purity (by HPLC)	≥98% <a href="#">[1]</a>
Isotopic Enrichment	≥99 atom % D <a href="#">[1]</a>
Appearance	White to off-white solid

Table 2: Analytical Data

Analysis	Result
1H-NMR	Conforms to structure
Mass Spectrometry (ESI+)	Conforms to structure
Loss on Drying	<0.5%
Residue on Ignition	<0.1%

## Experimental Protocols

Detailed methodologies for the key experiments cited in the certificate of analysis are provided below.

## High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **Hexazinone-d6** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector.

#### Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 30°C.

#### Procedure:

- A standard solution of **Hexazinone-d6** is prepared in a suitable solvent (e.g., acetonitrile or methanol).
- The sample is injected into the HPLC system.
- The chromatogram is recorded, and the area of the main peak corresponding to **Hexazinone-d6** is calculated.
- Chemical purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

## Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight and identity of **Hexazinone-d6**.

#### Instrumentation:

- A mass spectrometer with an electrospray ionization (ESI) source.

#### Parameters:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.

Procedure:

- A dilute solution of **Hexazinone-d6** is infused into the mass spectrometer.
- The mass spectrum is acquired.
- The observed mass-to-charge ratio (m/z) of the molecular ion ( $[M+H]^+$ ) is compared to the theoretical value.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Hexazinone-d6**.

Instrumentation:

- A 400 MHz or higher NMR spectrometer.

Parameters:

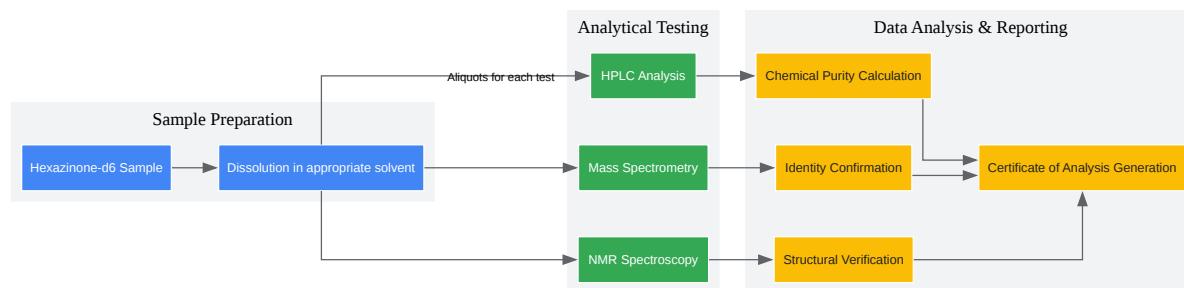
- Solvent: Chloroform-d ( $CDCl_3$ ) or Dimethyl sulfoxide-d6 ( $DMSO-d_6$ ).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Nuclei:  $^1H$  and  $^{13}C$ .

Procedure:

- A sample of **Hexazinone-d6** is dissolved in the deuterated solvent.
- <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired.
- The chemical shifts, multiplicities, and integrations of the observed signals are analyzed to confirm the expected molecular structure, noting the absence of signals corresponding to the deuterated dimethylamino group.

## Visualizations

### Experimental Workflow for Purity and Identity Determination



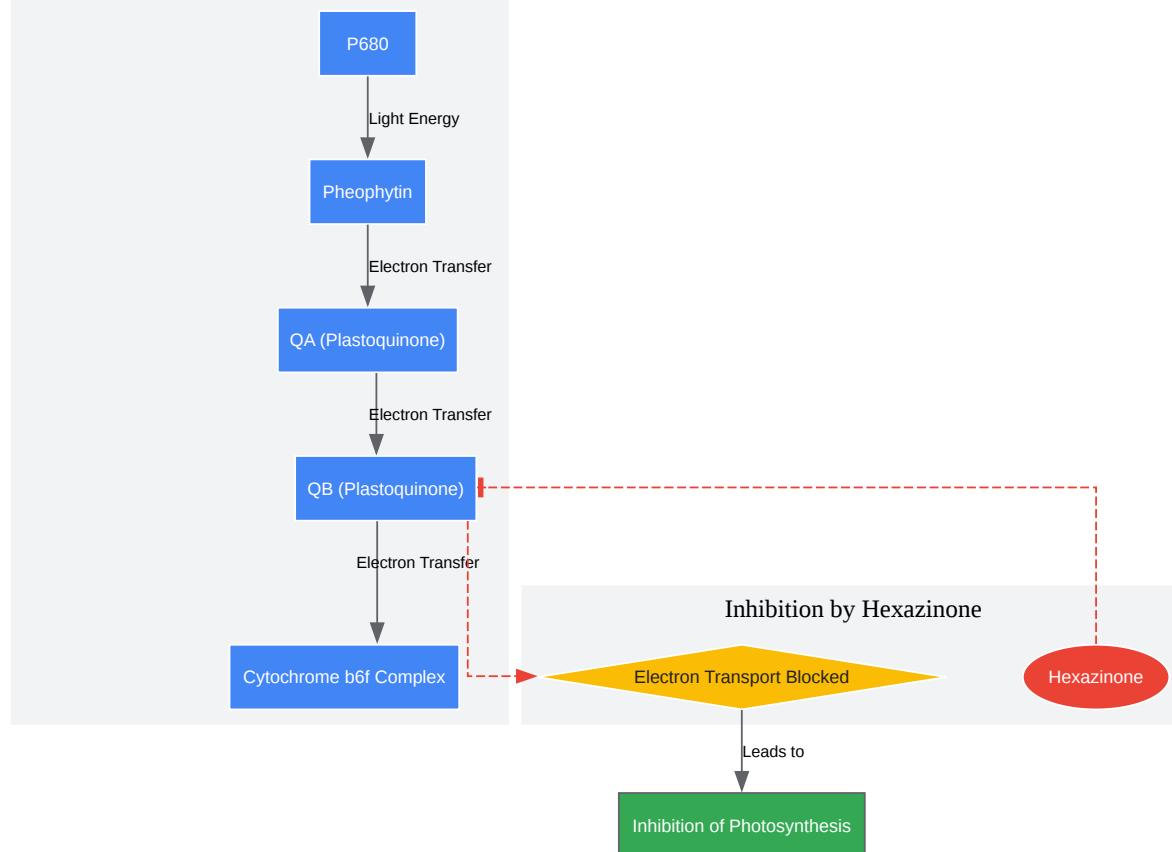
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Caption: Workflow for the analysis of **Hexazinone-d6**.

## Signaling Pathway: Inhibition of Photosystem II by Hexazinone

Hexazinone is a herbicide that functions by inhibiting photosynthesis.[2] Specifically, it targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis.

## Photosystem II (PSII) Electron Transport Chain

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Caption: Hexazinone inhibits photosynthesis at PSII.

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## References

- 1. Hexazinone-d6 (dimethyl-d6-amino) | LGC Standards [[lgcstandards.com](https://lgcstandards.com)]
- 2. Hexazinone - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
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